![molecular formula C11H15NO2 B1361970 3-[(3,5-Dimethylphenyl)amino]propanoic acid CAS No. 36053-83-5](/img/structure/B1361970.png)

3-[(3,5-Dimethylphenyl)amino]propanoic acid

カタログ番号:

B1361970

CAS番号:

36053-83-5

分子量:

193.24 g/mol

InChIキー:

PGAGGEQLCSLYEO-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

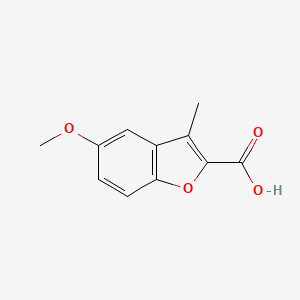

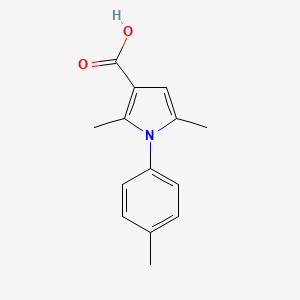

“3-[(3,5-Dimethylphenyl)amino]propanoic acid” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.2423 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)12-4-3-11(13)14/h5-7,12H,3-4H2,1-2H3,(H,13,14) . This indicates the specific arrangement of atoms and bonds in the molecule .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties are not well documented in the available resources .科学的研究の応用

Pharmacological Activity and Metabolic Stability

- A series of analogs related to 3-[(3,5-Dimethylphenyl)amino]propanoic acid, particularly 3-(2-aminocarbonylphenyl)propanoic acid analogs, have been synthesized and studied for their binding affinity and antagonist activity for EP receptors. These compounds, especially those with a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety, were evaluated for their in vivo efficacy and pharmacokinetic profiles, including metabolic stability in liver microsomes (Asada et al., 2010).

Structural Analysis

- The molecule N-(2,6-Dimethylphenyl)succinamic acid, which shares structural similarities with this compound, has been structurally analyzed. It forms a two-dimensional array via hydrogen bonds, indicating potential applications in material science and molecular engineering (Gowda et al., 2009).

Chiral Separations in Chromatography

- The chiral stationary phases 3,5-dimethylphenyl-carbamoylated-beta-cyclodextrin and 2,6-dinitro-4-trifluoromethylphenyl-ether-beta-cyclodextrin have been applied in the chromatographic enantioseparation of unusual beta-amino acids, including those related to this compound. These stationary phases facilitate the analysis and separation of complex amino acid mixtures, important in various fields of biochemistry and pharmaceuticals (Ilisz et al., 2009).

Fluorescence Derivatization in Bioassays

- 3-(Naphthalen-1-ylamino)propanoic acid, related to the compound , has been used for the fluorescence derivatization of amino acids. The derivatives display strong fluorescence and have been used in biological assays. This suggests potential applications of this compound and its derivatives in biochemical assays and imaging (Frade et al., 2007).

Functional Modification of Polymers

- Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with various amine compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid, displaying increased thermal stability and biological activity. This indicates the potential of this compound in enhancing the properties of polymeric materials for medical applications (Aly & El-Mohdy, 2015).

Biocatalysis in Pharmaceutical Synthesis

- The compound has been involved in the biocatalytic preparation of enantiopure S-3-amino-3-phenylpropionic acid, an important intermediate in drug synthesis. The study identified Methylobacterium Y1-6 as an efficient catalyst for this process, showcasing the role of this compound in the synthesis of pharmaceutical intermediates (Li et al., 2013).

Safety and Hazards

作用機序

- By binding reversibly to the kringle domain, this compound blocks the binding of plasminogen to fibrin and inhibits its activation to plasmin .

- Without plasmin activation, there is a reduction in fibrinolysis, which helps maintain clot stability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

特性

IUPAC Name |

3-(3,5-dimethylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)12-4-3-11(13)14/h5-7,12H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAGGEQLCSLYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368655 | |

| Record name | N-(3,5-Dimethylphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36053-83-5 | |

| Record name | N-(3,5-Dimethylphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

β-(3,5-Dimethylanilino)propionitrile (4.5 g) was dissolved in ethanol (50 ml), and a solution of NaOH (5.1 g) in water (25 ml) was added, which was followed by refluxing for 4 hr. The solvent was evaporated under reduced pressure. 2N Hydrochloric acid was added to adjust the residue acidic, and the mixture was washed with chloroform (100 ml). The aqueous layer was concentrated to about 20 ml and allowed to stand. The precipitated crystals were collected by filtration and dried to give 4.0 g of β-(3,5-dimethylanilino)propionic acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1361896.png)

![2-Methylbenzo[d]thiazol-6-amine](/img/structure/B1361900.png)

![2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide](/img/structure/B1361933.png)